molecular formula C14H9Cl3O2 B1420727 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride CAS No. 1160260-20-7

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1420727
CAS No.: 1160260-20-7
M. Wt: 315.6 g/mol
InChI Key: PMXQGGGALMJOJS-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H9Cl3O2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 5-chloro-2-[(4-chlorobenzyl)oxy] group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate, 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid, is then converted to the corresponding benzoyl chloride derivative using thionyl chloride or oxalyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid and hydrochloric acid.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Hydrolysis: Aqueous sodium hydroxide or water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Amides, Esters, and Thioesters: From nucleophilic substitution reactions.

    5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid: From hydrolysis.

    Alcohol: From reduction reactions.

Scientific Research Applications

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various synthetic and modification reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride
  • 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride
  • 5-Chloro-2-[(4-bromobenzyl)oxy]benzoyl chloride

Uniqueness

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride is unique due to the presence of two chlorine atoms in its structure, which can influence its reactivity and the types of reactions it undergoes. The specific positioning of the chlorine atoms can also affect the compound’s physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-chloro-2-[(4-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXQGGGALMJOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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